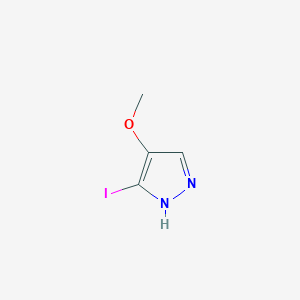

3-iodo-4-methoxy-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-4-methoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERWEDYKNILKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 4 Methoxy 1h Pyrazole and Analogues

Foundational Strategies for Pyrazole (B372694) Ring System Construction

The construction of the pyrazole core is the first critical step in synthesizing complex derivatives. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classical condensation reactions to sophisticated catalyzed and multicomponent strategies.

Cyclocondensation Reactions in Pyrazole Annulation

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative. This approach, famously pioneered by Knorr, typically involves the reaction of 1,3-dicarbonyl compounds with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Variations of this fundamental reaction have expanded its scope significantly. For instance, α,β-unsaturated ketones and aldehydes can also serve as the three-carbon backbone. The reaction with hydrazine initially forms a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the final product, especially when using unsymmetrical 1,3-dicarbonyls or hydrazines. For the synthesis of a 4-methoxypyrazole, a key precursor would be a 2-methoxy-1,3-dicarbonyl compound, which upon condensation with hydrazine would directly install the methoxy (B1213986) group at the desired C4 position of the pyrazole ring.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Acid or Base catalyst | Substituted Pyrazole |

| β-Ketoester | Phenylhydrazine | Acetic Acid, Reflux | N-Phenylpyrazolone |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Ethanol (B145695), Reflux | Pyrazoline (then oxidized) |

| Diethyl 2-((dimethylamino)methylene)malonate | Hydrazine Dihydrochloride | Ethanol, Reflux | 3-Hydroxy-pyrazole-4-carboxylate derivative google.com |

Multi-component Reaction Pathways for Diversified Pyrazoles

Multi-component reactions (MCRs) have emerged as powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. arkat-usa.orgmetu.edu.tr These reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity. For pyrazole synthesis, MCRs typically involve combining an aldehyde, a source of the N-N bond (like hydrazine), and a 1,3-dicarbonyl compound or its equivalent.

For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. acs.org The sequence often involves the initial formation of a hydrazone or an enamine, which then participates in further condensation and cyclization steps. The versatility of MCRs allows for the generation of large libraries of pyrazole derivatives by simply varying the individual components, making it a highly attractive strategy in drug discovery. arkat-usa.orgmetu.edu.tr

Transition Metal-Catalyzed Approaches to Pyrazole Synthesis

Transition metal catalysis has revolutionized pyrazole synthesis by enabling novel bond formations and functionalizations that are often difficult to achieve through traditional methods. rsc.org These strategies include catalyzed C-H functionalization of pre-formed pyrazole rings and catalytic cycloaddition reactions.

Palladium, copper, and ruthenium complexes are commonly employed to catalyze the formation of C-C and C-N bonds. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto a pre-functionalized pyrazole core. More advanced methods involve the direct C-H activation of pyrazoles, allowing for the introduction of aryl, alkyl, or other functional groups without the need for pre-halogenation. rsc.org While often used for functionalizing an existing ring, transition metals can also catalyze the initial ring-forming cyclization, for example, in [3+2] cycloaddition reactions between diazo compounds and alkynes.

Metal-Free and Green Chemistry Protocols for Pyrazole Formation

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For pyrazole synthesis, this has led to the exploration of metal-free and green chemistry protocols. These methods often utilize sustainable solvents like water or ethanol, employ energy-efficient techniques such as microwave or ultrasound irradiation, or proceed under catalyst-free conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov

One notable metal-free approach involves the use of molecular iodine as a catalyst to synthesize sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones. tandfonline.com Furthermore, catalyst-free MCRs promoted by ultrasonic irradiation in aqueous media have been developed for the efficient synthesis of highly substituted pyrazoles. nih.gov These green methodologies not only reduce the environmental impact but can also offer advantages in terms of shorter reaction times and simplified purification procedures.

Regioselective Introduction of Halogen and Methoxy Moieties

Once the pyrazole ring is constructed, the next critical challenge is the precise installation of the iodo and methoxy groups at the C3 and C4 positions, respectively. The inherent electronic properties of the pyrazole ring dictate that electrophilic substitution typically occurs at the C4 position. Therefore, achieving substitution at other positions often requires specialized strategies.

Directed Iodination Protocols at Specific Pyrazole Positions

The introduction of an iodine atom onto the pyrazole ring is a key step for synthesizing versatile building blocks for further elaboration via cross-coupling reactions. The regioselectivity of iodination is highly dependent on the reagents and the substitution pattern of the pyrazole precursor.

Electrophilic iodination using reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS) typically results in substitution at the most electron-rich position, which is usually C4. However, achieving C3-iodination requires overcoming this natural reactivity.

Several advanced strategies have been developed to direct iodination to other positions:

Synthesis from Acyclic Precursors: One of the most reliable methods to ensure C3-substitution is to build the pyrazole ring from a precursor that already contains the desired functionality or a group that facilitates its introduction. For example, the cyclization of α,β-alkynic hydrazones can be used to synthesize 3-substituted pyrazoles. A subsequent iodine-mediated cyclization of these intermediates can directly yield 3-iodo-pyrazoles.

Directed Ortho-Metalation: While less common for the C3 position, directed metalation-iodination sequences can provide access to specific regioisomers. This involves using a directing group on the N1 nitrogen to guide a strong base (like n-butyllithium) to deprotonate the adjacent C5 position, followed by quenching with an iodine source. Achieving C3-lithiation is more challenging but can sometimes be accomplished with carefully designed substrates.

Hypervalent Iodine Reagents: Recent studies have shown that hypervalent iodine(III) reagents can facilitate regioselective C3-halogenation of certain fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, under mild, aqueous conditions. acs.org This suggests that the choice of iodinating agent and system can alter the typical C4-selectivity.

A convenient route to various substituted 3-iodo-1H-pyrazole derivatives has been developed, which can then be protected at the N1 position for further modifications, such as Sonogashira cross-coupling reactions. google.comarkat-usa.orgrsc.org

Table 2: Reagents and Methods for Regioselective Pyrazole Iodination

| Reagent(s) | Position Targeted | Conditions | Notes |

|---|---|---|---|

| I₂ / Oxidant (e.g., CAN) | C4 | Acetic Acid | Standard electrophilic substitution. |

| NIS / TFA | C4 | Acetic Acid, 80 °C | Effective for electron-deficient pyrazoles. |

| n-BuLi, then I₂ | C5 | THF, -78 °C | Directed metalation via deprotonation of the C5-H bond. |

| PIDA / KI | C3 | Water, Room Temp. | Demonstrated on pyrazolo[1,5-a]pyrimidine (B1248293) systems. acs.org |

| I₂ / NaHCO₃ | C3 | Acetonitrile | Used in the cyclization of α,β-alkynic hydrazones to form 3-iodopyrazoles. |

By combining a foundational ring synthesis that installs a methoxy group at C4 with a directed C3-iodination strategy, the target molecule 3-iodo-4-methoxy-1H-pyrazole can be assembled with high regiochemical control.

The synthesis of specifically substituted pyrazoles, such as this compound, is a significant objective in medicinal and materials chemistry due to the versatile roles of this heterocyclic scaffold. The introduction of an iodo group at the C-3 position and a methoxy group at the C-4 position requires regioselective strategies that carefully control the reactivity of the pyrazole ring. This article details advanced methodologies for the stepwise introduction of these functionalities.

1 Iodination of the Pyrazole Ring

The pyrazole ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the two adjacent nitrogen atoms. Electron density mapping reveals that the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack google.comnih.gov. Consequently, direct halogenation of an unsubstituted pyrazole nucleus occurs preferentially at this position google.com. Achieving iodination at other positions, such as C-3 or C-5, often requires multi-step strategies involving blocking groups or directed metallation.

A variety of electrophilic iodinating agents have been developed for the functionalization of pyrazoles. The choice of reagent and conditions is crucial for achieving high regioselectivity and yield.

N-Iodosuccinimide (NIS): NIS is a mild and commonly used source of electrophilic iodine for the iodination of aromatic and heteroaromatic compounds. For pyrazoles, the reaction is often conducted in the presence of an acid catalyst, such as sulfuric acid or trifluoroacetic acid researchgate.netlongdom.org. The acid protonates NIS, increasing its electrophilicity and facilitating the attack on the electron-rich C-4 position of the pyrazole ring researchgate.net. The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.

Iodine Monochloride (ICl): As a more reactive and Lewis acidic halogenating agent, ICl can be employed for the iodination of pyrazoles, particularly in cases where milder reagents are ineffective researchgate.net. It has been used in novel dehydration/iodination reactions of 5-hydroxy-4,5-dihydro-1H-pyrazoles to selectively yield 4-iodo-1H-pyrazoles researchgate.net.

1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is another effective source of electrophilic iodine. Its reactivity can be enhanced by catalysis with a disulfide, which activates DIH as a Lewis base, promoting the iodination of various substrates, including pyrazoles, under mild conditions organic-chemistry.org.

The general mechanism for these reactions involves the formation of a sigma complex (or Wheland intermediate) after the pyrazole's C-4 position attacks the electrophilic iodine species. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-iodopyrazole (B32481) product.

| Iodinating Agent | Catalyst/Co-reagent | Typical Substrate | Reference |

| N-Iodosuccinimide (NIS) | H₂SO₄ or CF₃COOH | Deactivated or activated pyrazoles | researchgate.netlongdom.org |

| Iodine Monochloride (ICl) | Li₂CO₃ | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | researchgate.net |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide | Electron-rich pyrazoles | organic-chemistry.org |

Molecular iodine (I₂) can serve as the iodinating agent, typically requiring an oxidizing agent to generate a more potent electrophilic iodine species in situ.

Common oxidative systems include:

Iodine with Ceric Ammonium Nitrate (CAN): This system provides a highly regioselective method for the iodination of 1-aryl-3-CF₃-pyrazoles at the C-4 position. CAN acts as a mild oxidant to facilitate the reaction semanticscholar.orgscilit.com.

Iodine with Hydrogen Peroxide (H₂O₂): The combination of I₂ and H₂O₂ offers a straightforward method for synthesizing 4-iodo-1,3-dimethyl-1H-pyrazole from 1,3-dimethylpyrazole (B29720) organic-chemistry.org.

Iodine with Periodic Acid (HIO₃): The I₂–HIO₃ system in a mixed solvent like AcOH–CCl₄ is an efficient and less toxic method for the iodination of a wide range of pyrazoles longdom.org.

These methods are advantageous due to the low cost of molecular iodine and the ability to tune the reactivity by selecting an appropriate oxidant.

Nitrogen triiodide (NI₃) is a highly sensitive contact explosive, which has historically limited its application in synthesis stackexchange.com. However, recent methodologies have enabled its safe, in situ formation and utilization for the iodination of pyrazole derivatives quizlet.com. The reaction of iodine with ammonia (B1221849) generates an NI₃·NH₃ adduct, which can act as an effective iodinating agent stackexchange.com. This approach is presented as a green and convenient method that avoids harsh reagents and can be performed on a multi-gram scale quizlet.com. The mechanism involves the electrophilic attack of the in situ-generated nitrogen triiodide on the pyrazole ring.

As previously noted, the C-4 position of the pyrazole ring is the most nucleophilic, making it the primary site for electrophilic halogenation google.comnih.gov. This inherent reactivity is widely exploited for the synthesis of 4-halopyrazoles, which are versatile intermediates for further functionalization through cross-coupling reactions. N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly used reagents that provide 4-halopyrazoles in excellent yields under mild, often catalyst-free, conditions google.com.

| Halogenating Agent | Solvent | Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | CCl₄ or H₂O | Room Temperature | 4-Bromopyrazoles | google.com |

| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O | Room Temperature | 4-Chloropyrazoles | google.com |

| N-Iodosuccinimide (NIS) | DMSO | Room Temperature | 4-Iodopyrazoles |

To achieve iodination at the C-5 position, the more reactive C-4 position must typically be substituted. A prevalent and highly regioselective strategy involves the deprotonation of the C-5 proton using a strong base, followed by quenching the resulting anion with an iodine source.

A common procedure involves treating a 1-aryl-3-substituted-pyrazole with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) semanticscholar.org. This selectively generates a lithium pyrazolide intermediate with the negative charge at the C-5 position. Trapping this intermediate with molecular iodine (I₂) affords the 5-iodo derivative exclusively semanticscholar.org. This method provides a powerful tool for synthesizing C-5 functionalized pyrazoles that are not accessible through direct electrophilic substitution.

2 Methodologies for Methoxy Group Incorporation at C-4

The introduction of a methoxy group at the C-4 position of a 3-iodopyrazole requires a different set of strategies, as it typically involves nucleophilic substitution or metal-catalyzed cross-coupling, rather than electrophilic attack.

To synthesize this compound, a precursor such as a 3,4-dihalopyrazole (e.g., 3,4-diiodo-1H-pyrazole) or a 3-iodo-4-halopyrazole would be a logical starting point. The methoxy group can then be introduced via one of several pathways.

Copper-Catalyzed C-O Coupling: A highly effective method for the direct C-4 alkoxylation of pyrazoles is the copper(I)-catalyzed coupling of 4-iodopyrazoles with alcohols researchgate.net. This reaction, an analogue of the Ullmann condensation, allows for the formation of a C-O bond at the pyrazole ring. Optimal conditions for this transformation have been reported to involve a copper(I) iodide (CuI) catalyst, a phenanthroline-based ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), and a strong base such as potassium t-butoxide. The reaction is typically performed with an excess of the alcohol (methanol, in this case) under microwave irradiation to achieve high yields in a short time researchgate.net.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can be facilitated if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the context of a 3-iodopyrazole, the pyrazole ring itself and the iodo group may not provide sufficient activation for a facile SNAr reaction with sodium methoxide (B1231860) under standard conditions. However, this pathway can become viable under harsh conditions or with appropriately substituted pyrazole precursors.

The copper-catalyzed pathway represents a more general and milder approach for the synthesis of 4-alkoxypyrazoles from the corresponding 4-iodopyrazoles researchgate.net.

Methodologies for Methoxy Group Incorporation at C-4

Application of Vilsmeier-Haack Reaction in Methoxy-Pyrazole Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comjk-sci.com This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring. jk-sci.comijpcbs.com The reaction proceeds via an electrophilic substitution mechanism, where the electron-rich pyrazole nucleus attacks the electrophilic Vilsmeier reagent. jk-sci.com

In the context of methoxy-pyrazole synthesis, the Vilsmeier-Haack reaction can be utilized to introduce a formyl group at the C4 position of the pyrazole ring, which can then serve as a versatile handle for further functionalization. For instance, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions has been shown to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com While a direct application to a 4-methoxypyrazole is not explicitly detailed, the electron-donating nature of the methoxy group would activate the pyrazole ring towards electrophilic substitution, likely directing the formylation to an available position.

The general conditions for the Vilsmeier-Haack reaction on pyrazoles involve treating the pyrazole substrate with an excess of DMF and POCl₃ at elevated temperatures. scispace.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC). researchgate.net

A plausible synthetic route to a precursor of this compound using the Vilsmeier-Haack reaction could involve the formylation of a 4-methoxypyrazole derivative. The resulting pyrazole-4-carbaldehyde could then be further manipulated to introduce the iodo group at the 3-position. The versatility of the formyl group allows for a variety of subsequent transformations.

| Reactant | Reagents | Product | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 1-Methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde | 55 | scispace.com |

| Hydrazones | POCl₃/DMF | 4-Formylpyrazoles | N/A | researchgate.net |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Vilsmeier-Haack reagent | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | N/A | mdpi.com |

Orthogonal Functionalization Strategies for Complex Substitution Patterns

Achieving a specific polysubstitution pattern on the pyrazole ring, such as in this compound, necessitates the use of orthogonal functionalization strategies. This approach involves the selective modification of different positions on the ring without affecting other functional groups.

The introduction of an iodo group at the C3 position and a methoxy group at the C4 position requires precise regiocontrol. Direct C-H functionalization reactions, often catalyzed by transition metals, have emerged as powerful methods for accessing a wide range of functionalized pyrazoles in a single step. rsc.org

For the synthesis of 3-iodopyrazole derivatives, electrophilic iodination is a common strategy. The regioselectivity of iodination can be controlled by the directing effects of existing substituents and the choice of iodinating agent. For example, treatment of 1-aryl-3-CF₃-pyrazoles with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) can lead to iodination at the C4 position. nih.gov To achieve iodination at the C3 or C5 position, a different strategy involving lithiation followed by quenching with iodine has been employed. nih.gov

The introduction of a methoxy group can be achieved through various methods, including nucleophilic aromatic substitution on a suitably activated pyrazole precursor or by construction of the pyrazole ring from a methoxy-containing building block.

An orthogonal approach to this compound could involve:

Synthesis of a 4-methoxypyrazole core: This could be achieved through the cyclocondensation of a β-ketoester containing a methoxy group with a hydrazine derivative.

Regioselective iodination at the C3 position: With the C4 position occupied by a methoxy group and potentially the N1 position protected, the C3 and C5 positions would be available for functionalization. Selective iodination at C3 could be achieved by controlling the reaction conditions and potentially through directed metalation.

The following table summarizes different functionalization strategies on the pyrazole ring:

| Reaction Type | Reagents | Position Functionalized | Reference |

| C-H Alkenylation | Pd(OAc)₂, Boc-Sar-OH, AgOAc | ortho-position of aryl substituent | nih.gov |

| Iodination | n-BuLi, I₂ | C5 | nih.gov |

| Iodination | CAN, I₂ | C4 | nih.gov |

| Thio/selenocyanation | PhICl₂, NH₄SCN/KSeCN | C4 | beilstein-journals.org |

Protecting Group Strategies in Pyrazole Synthesis

The N-H proton of the pyrazole ring is acidic and can interfere with various synthetic transformations. Therefore, the use of protecting groups for the pyrazole nitrogen is often crucial for achieving regiocontrol and enabling a wider range of synthetic manipulations. arkat-usa.org

Protection of the pyrazole N-H is essential for directing substitution reactions to specific carbon atoms on the ring. arkat-usa.org For instance, in the synthesis of polysubstituted pyrazoles, a protecting group on one of the nitrogen atoms can prevent unwanted side reactions and direct lithiation or other functionalization reactions to a specific position.

Commonly used protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc) group and the 1-(1-ethoxyethyl) (EtOEt) group. arkat-usa.org The Boc group is widely used due to its stability under many reaction conditions and its relatively straightforward removal. arkat-usa.orgresearchgate.net The EtOEt group is another valuable protecting group that can be introduced under acidic conditions using ethyl vinyl ether. arkat-usa.orgresearchgate.net

The choice of protecting group can influence the regiochemical outcome of subsequent reactions. For example, the protection of 3,4-diiodo-1H-pyrazole and 4-bromo-3-iodo-1H-pyrazole with ethyl vinyl ether has been shown to yield mixtures of N1 and N2 protected isomers, indicating a potential for migration of the protecting group under acidic conditions. arkat-usa.orgresearchgate.net

| Protecting Group | Reagents for Protection | Key Features | Reference |

| tert-butoxycarbonyl (Boc) | Boc₂O, Et₃N | Widely used, stable, acid-labile | arkat-usa.orgresearchgate.net |

| 1-(1-ethoxyethyl) (EtOEt) | Ethyl vinyl ether, TFA | Introduced under acidic conditions | arkat-usa.orgresearchgate.net |

| Tetrahydropyranyl (THP) | Dihydropyran | Green (solvent- and catalyst-free) protection | rsc.org |

The removal of the N-protecting group is a critical final step in many synthetic sequences. The ideal deprotection method should be efficient and occur under mild conditions to avoid the degradation of the target molecule.

The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA). However, methods for the deprotection of N-Boc protected pyrazoles under non-acidic conditions have also been developed. A novel method reports the selective N-Boc deprotection of imidazoles and pyrazoles in good to excellent yields using sodium borohydride (B1222165) (NaBH₄) in ethanol at room temperature. arkat-usa.orgresearchgate.net This method is advantageous as it is selective and compatible with other protecting groups that are acid-labile. arkat-usa.orgresearchgate.net

The EtOEt group is generally cleaved under acidic conditions.

The following table outlines some deprotection methodologies for N-protected pyrazoles:

| Protecting Group | Deprotection Reagents | Conditions | Yield (%) | Reference |

| tert-butoxycarbonyl (Boc) | NaBH₄ in EtOH | Room temperature | 75-98 | arkat-usa.orgresearchgate.net |

| Tetrahydropyranyl (THP) | Acid-catalyzed | N/A | High | rsc.org |

Chemical Reactivity and Post Synthetic Derivatization of the 3 Iodo 4 Methoxy 1h Pyrazole Scaffold

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine (C-I) bond at the C-3 position of the pyrazole (B372694) ring is a key functional handle for introducing molecular complexity. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this position an ideal site for various transition metal-catalyzed cross-coupling reactions. These reactions provide powerful and efficient methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For the 3-iodo-4-methoxy-1H-pyrazole scaffold, this reaction facilitates the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at the C-3 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or boronate ester.

The choice of catalyst, ligand, and base is crucial for achieving high yields. Catalytic systems often employ palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed palladium-phosphine complexes. While iodopyrazoles are reactive, a known side reaction is proto-deiodination (replacement of iodine with hydrogen), which can be minimized by careful optimization of reaction conditions. Studies on related halogenated aminopyrazoles have indicated that bromo and chloro derivatives can sometimes be superior to iodo-substrates due to a reduced tendency for dehalogenation acs.org. However, the higher reactivity of the C-I bond often allows for milder reaction conditions.

Below is a table of representative Suzuki-Miyaura coupling reactions on related iodopyrazole systems, illustrating the general applicability of this method.

| Pyrazole Substrate | Boronic Acid/Ester | Catalytic System | Base | Conditions | Yield (%) |

| 1-Boc-3-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80 °C | 85 |

| 3-Iodo-1-trityl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene, 100 °C | 92 |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O, MW | 75-90 youtube.com |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF, 100 °C | 93 acs.org |

This table is illustrative and based on data for analogous pyrazole structures.

The Sonogashira cross-coupling provides a direct and highly efficient route for the alkynylation of aryl halides, forming a C(sp²)-C(sp) bond. This reaction is particularly effective for 3-iodopyrazole derivatives, allowing for the introduction of terminal alkynes onto the pyrazole core libretexts.org. The resulting pyrazole-alkyne conjugates are valuable intermediates for the synthesis of more complex heterocyclic systems and functional materials libretexts.org.

The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) masterorganicchemistry.comcommonorganicchemistry.com. The protection of the pyrazole N-H group, for instance as an N-(1-ethoxyethyl) derivative, is often necessary to prevent side reactions and improve solubility and yields libretexts.orgwuxiapptec.com.

Research has demonstrated the successful Sonogashira coupling of various N-protected 3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene (B144264) under standard conditions libretexts.orgwuxiapptec.com.

| 3-Iodopyrazole Derivative | Alkyne | Catalytic System | Base/Solvent | Conditions | Yield (%) |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 °C, 2h | 86 libretexts.org |

| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 °C, 2h | 88 libretexts.org |

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | RT | Good masterorganicchemistry.com |

| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT, 24h | 82 researchgate.net |

The Negishi cross-coupling reaction utilizes organozinc reagents to form new carbon-carbon bonds with organic halides. A key advantage of the Negishi reaction is the high functional group tolerance and the generally high reactivity of the organozinc nucleophiles youtube.com. This method is well-suited for the derivatization of the this compound scaffold.

The reaction is catalyzed by palladium or nickel complexes and allows for the coupling of alkyl, aryl, and vinyl zinc reagents researchgate.net. Studies on the closely related 3-ethoxy-4-iodo-1H-pyrazole have demonstrated the efficacy of Negishi coupling for introducing benzyl (B1604629) groups using various benzylzinc halides libretexts.org. The organozinc reagents can be prepared by the direct insertion of zinc metal into an organohalide or by transmetalation from an organolithium or Grignard reagent youtube.com. Optimized, robust conditions have been developed that facilitate the synthesis of diverse 4-benzyl-3-ethoxypyrazoles, highlighting the potential for similar transformations on the 3-iodo-4-methoxy scaffold libretexts.org.

| Pyrazole Substrate | Organozinc Reagent | Catalyst | Solvent | Conditions | Yield (%) |

| 3-Ethoxy-4-iodo-1H-pyrazole | Benzylzinc bromide | Pd(OAc)₂ / SPhos | THF | 60 °C | 78 libretexts.org |

| 3-Ethoxy-4-iodo-1H-pyrazole | 4-Fluorobenzylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 80 °C | 85 libretexts.org |

| Primary alkyl iodide | Arylzinc halide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 °C | Good researchgate.net |

This table includes representative data from analogous systems to illustrate the reaction's scope.

While the C-I bond is highly reactive in cross-coupling, it is also possible to perform chemoselective C-H activation and arylation at other positions of the pyrazole ring, leaving the iodo-substituent intact for subsequent transformations. This orthogonality is synthetically valuable, allowing for sequential and site-selective functionalization of the pyrazole core.

For instance, palladium-catalyzed direct arylation has been successfully performed at the C-5 position of N-protected pyrazoles that bear a halogen (bromo or iodo) substituent at the C-4 position nih.gov. Using a simple phosphine-free catalytic system, such as Pd(OAc)₂ with KOAc as the base, the C-5 position can be arylated with a wide range of aryl bromides. Crucially, the reaction proceeds without cleavage or coupling at the C-4 halogen bond, demonstrating the higher reactivity of the C-H bond at the C-5 position under these specific "direct arylation" conditions compared to the C-I bond's propensity for oxidative addition under "cross-coupling" conditions nih.gov. This allows the C-3 iodo group on the this compound scaffold to be preserved as a synthetic handle for a subsequent cross-coupling reaction after C-5 functionalization.

Chemical Transformations Involving the Methoxy (B1213986) Substituent

The 4-methoxy group is a key modulating element on the pyrazole scaffold. While relatively stable, it can undergo specific chemical transformations, most notably O-demethylation, to reveal a 4-hydroxypyrazole. 4-Hydroxypyrazoles exist in tautomeric equilibrium with the corresponding pyrazol-4-one, a valuable synthetic intermediate and a common motif in biologically active molecules.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a classic and mild reagent for cleaving phenolic methyl ethers, typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures commonorganicchemistry.com. Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be used, though they often require harsher conditions with elevated temperatures, which may limit functional group tolerance commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com. The reaction proceeds by initial coordination of the Lewis acid (or protonation by a protic acid) to the ether oxygen, activating it for nucleophilic attack by a bromide or iodide ion on the methyl group masterorganicchemistry.comchemistrysteps.com.

Nucleophilic Substitution Reactions and Anionic Intermediates at the Iodo Position

While transition metal catalysis is the dominant method for functionalizing the C-3 iodo position, reactions involving nucleophilic attack or the formation of anionic intermediates offer alternative synthetic pathways.

Direct nucleophilic aromatic substitution (SNAr) at the C-3 position of the pyrazole ring is generally challenging. SNAr reactions typically require the aromatic ring to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate masterorganicchemistry.comlibretexts.org. The 4-methoxy group on the this compound scaffold is an electron-donating group, which would destabilize this intermediate and thus disfavor the SNAr pathway. Experimental evidence from related systems supports this, showing that the C-3 iodo position on an N-protected pyrazole is unreactive towards strong nucleophiles like Grignard reagents.

A more viable strategy to form a C-C bond via a nucleophilic intermediate is through metal-halogen exchange. This reaction involves treating the 3-iodopyrazole with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) wikipedia.org. The lithium-halogen exchange is an extremely fast process that replaces the iodine atom with lithium, generating a highly reactive 3-lithiopyrazole intermediate wikipedia.orgharvard.eduprinceton.edu. This potent nucleophile can then be trapped in situ with a wide variety of electrophiles to install new functional groups at the C-3 position.

Examples of Electrophiles for Trapping 3-Lithiopyrazole:

Aldehydes and Ketones: Form secondary and tertiary alcohols.

Carbon Dioxide (CO₂): Forms a carboxylic acid after acidic workup.

N,N-Dimethylformamide (DMF): Forms an aldehyde.

Alkyl Halides: Form alkyl-substituted pyrazoles.

Isocyanates: Form amides.

This two-step sequence of lithium-halogen exchange followed by electrophilic trapping provides a powerful, catalysis-free method for derivatizing the C-3 position, complementing the transition-metal-catalyzed cross-coupling approaches.

Applications of Organometallic Reagents (e.g., Grignard Reagents) for Further Functionalization

The carbon-iodine bond at the C3 position of the this compound scaffold serves as a versatile handle for introducing a variety of functional groups through metal-halogen exchange, followed by reaction with an electrophile. The use of organometallic reagents, particularly Grignard reagents, is a key strategy for this type of transformation, enabling the formation of new carbon-carbon bonds.

Research into the functionalization of N-protected iodopyrazoles has demonstrated the utility of Grignard reagents in synthesizing valuable pyrazole intermediates, such as pyrazole aldehydes. arkat-usa.org For instance, studies on N-protected 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole and its analogues show that they can be readily converted into the corresponding Grignard reagents. arkat-usa.orgumich.edu The reaction typically involves an iodine-magnesium exchange using an alkyl magnesium halide, such as ethylmagnesium bromide (EtMgBr). The resulting pyrazolylmagnesium halide intermediate is then trapped with an electrophile, like N,N-dimethylformamide (DMF), to yield a pyrazole-carbaldehyde. arkat-usa.orgumich.edu

The reactivity and selectivity of these reactions are influenced by the substitution pattern on the pyrazole ring and the reaction conditions. In a comparative study, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole was successfully converted to 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. arkat-usa.org However, the reactivity of the 3-iodo isomer is different. The reaction of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole with EtMgBr, followed by quenching with DMF at +5 °C, resulted in a 1:1 mixture of two isomeric products: 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde and 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde. umich.edu This lack of selectivity indicates that iodine-magnesium exchange occurs at both the C3 and C4 positions. umich.edu

Lowering the reaction temperature can improve the selectivity of the substitution. When the reaction was performed at -40 °C, the ratio of the 3-carbaldehyde to the 4-carbaldehyde product increased to 4:1, favoring functionalization at the C3 position. umich.edu However, this came at the cost of reaction completion, with 30% of the starting di-iodopyrazole remaining unreacted. umich.edu These findings underscore the delicate balance between reactivity and selectivity in the Grignard-mediated functionalization of iodinated pyrazole scaffolds.

Table 1: Temperature-Dependent Selectivity in the Reaction of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole with EtMgBr/DMF

| Reaction Temperature (°C) | Product Ratio (3-carbaldehyde : 4-carbaldehyde) | Unreacted Starting Material (%) |

| +5 | 1 : 1 | Not specified |

| -10 | 2 : 1 | 10 |

| -40 | 4 : 1 | 30 |

| Data sourced from Arkivoc. umich.edu |

Cycloaddition and Annulation Reactions of Pyrazole Derivatives

Cycloaddition and annulation reactions are powerful synthetic tools for constructing complex molecular architectures from simpler precursors. In the context of the this compound scaffold, the iodine atom is not typically a direct participant in the cycloaddition itself but is crucial for installing the necessary functionalities that will undergo subsequent cyclization. Cross-coupling reactions, such as the Sonogashira reaction, on the iodopyrazole are first employed to introduce unsaturated moieties, which then serve as precursors for intramolecular cycloaddition or annulation reactions to build fused heterocyclic systems. arkat-usa.org

Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors

The synthesis of fused heterocyclic systems, such as pyrazolopyridines and other related structures, often relies on the strategic functionalization of the pyrazole core, followed by an intramolecular cyclization event. The this compound scaffold is an excellent starting point for such synthetic sequences.

A well-established method involves the palladium-catalyzed Sonogashira cross-coupling reaction of an N-protected iodopyrazole with a terminal alkyne. arkat-usa.org This reaction efficiently replaces the iodine atom with an alkynyl group. For example, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole can be selectively coupled with phenylacetylene to synthesize 1-(1-ethoxyethyl)-4-iodo-3-(phenylethynyl)-1H-pyrazole. This intermediate, still bearing an iodine atom at the C4 position, can be further functionalized. Subsequent introduction of a formyl or nitro group at the C4 position (after another coupling reaction or functional group transformation) yields precursors ripe for intramolecular cyclization. arkat-usa.org

Specifically, intermediates like 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde have been synthesized for the express purpose of studying subsequent intramolecular cyclization reactions to create novel fused heterosystems. arkat-usa.org The cyclization can proceed through various mechanisms, including those involving the newly introduced aldehyde and the pyrazole nitrogen atoms, leading to the formation of polycyclic structures incorporating the pyrazole ring. This strategy highlights the role of the initial iodo-substituent as a synthetic linchpin, enabling the introduction of functionalities that ultimately participate in the annulation reaction to form complex, fused heterocyclic products. arkat-usa.org

Formation of Azo Bonds from Pyrazole Derivatives and Their Photophysical Implications

While direct azo bond formation from the 3-iodo position is not a standard reaction, pyrazole derivatives are widely used as key components in the synthesis of azo compounds, particularly azo dyes. nih.gov The typical synthetic route involves the diazo-coupling reaction of a pyrazole bearing an amino group, usually at the C5 position, with a diazonium salt. nih.govnih.gov The resulting arylazopyrazoles are a significant class of photochromic molecules, known for their ability to undergo reversible isomerization between two states upon light irradiation. beilstein-archives.org

The photophysical properties of these azo pyrazoles are profoundly influenced by the electronic nature of the substituents on both the pyrazole and the aryl rings, as well as the surrounding solvent environment. nih.govbeilstein-archives.org Key characteristics include their absorption spectra, the efficiency of photoisomerization (quantum yields), and the thermal stability of the isomers. beilstein-archives.org

Arylazopyrazoles typically exhibit two characteristic absorption bands in their UV-Vis spectra: a high-intensity band in the UV region (around 330–370 nm) corresponding to the π→π* electronic transition of the more stable E-isomer, and a lower-intensity band in the visible region (around 410–450 nm) corresponding to the n→π* transition. beilstein-archives.org Irradiation with light corresponding to either of these bands can trigger isomerization from the planar E-isomer to the non-planar Z-isomer. beilstein-archives.org The Z-isomer has its own distinct absorption spectrum, often with a more intense n→π* band and a less intense, blue-shifted π→π* band compared to the E-isomer. beilstein-archives.org

The presence of a methoxy group on the pyrazole ring, analogous to the 4-methoxy substituent in the title compound, would act as an electron-donating group (EDG). Studies on substituted arylazopyrazoles have shown that EDGs can cause a hypsochromic (blue) shift in the absorption maxima of the Z-isomers. beilstein-archives.org Conversely, electron-withdrawing groups (EWGs) tend to produce a bathochromic (red) shift. beilstein-archives.org This tunability allows for the rational design of molecular photoswitches with specific spectral properties. beilstein-archives.org Furthermore, the solvent polarity can also induce shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. nih.govresearchgate.net

Table 2: Photochemical Properties of Representative Phenyl Azopyrazole (PAP) Derivatives in Acetonitrile (CH₃CN)

| Compound | R Group (on Phenyl Ring) | E-isomer λₘₐₓ (π→π) [nm] | E-isomer λₘₐₓ (n→π) [nm] | Z-isomer λₘₐₓ (n→π*) [nm] |

| NAc-PAP-H | -H | 358 | 430 | 430 |

| NAc-PAP-OMe | -OCH₃ | 368 | 437 | 422 |

| NAc-PAP-NO₂ | -NO₂ | 364 | 450 | 460 |

| NMe-PAP-H | -H | 350 | 412 | 417 |

| NMe-PAP-OMe | -OCH₃ | 364 | 422 | 410 |

| NMe-PAP-NO₂ | -NO₂ | 357 | 443 | 445 |

| Data adapted from Beilstein Archives. beilstein-archives.org NAc-PAP refers to N-acetylated phenyl azopyrazole; NMe-PAP refers to N-methylated phenyl azopyrazole. |

The thermal stability of the Z-isomer, often described by its half-life (t₁/₂), is another critical parameter. These half-lives can be tuned by structural modifications, making azo pyrazoles versatile candidates for applications such as optical data storage and photopharmacology. beilstein-archives.org

Spectroscopic and Advanced Structural Elucidation of 3 Iodo 4 Methoxy 1h Pyrazole

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of 3-iodo-4-methoxy-1H-pyrazole would display characteristic absorption bands for its functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole (B372694) ring. The broadness is due to hydrogen bonding. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear just above 3000 cm⁻¹. The C-H stretching of the methoxy (B1213986) group will be observed in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will give rise to absorptions in the 1400-1600 cm⁻¹ range.

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the region of 1000-1250 cm⁻¹.

C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H (stretch) | 3200 - 3500 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=N, C=C (ring) | 1400 - 1600 |

| C-O (stretch) | 1000 - 1250 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic pyrazole ring.

The position of the maximum absorption (λ_max) will be influenced by the substituents. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted pyrazole. The iodine atom may also influence the absorption spectrum. Generally, substituted pyrazoles exhibit absorption maxima in the range of 220-280 nm. The presence of the methoxy group in this compound would likely shift the λ_max towards the higher end of this range.

Table of Compound Names Mentioned:

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published data available.

X-Ray Diffraction (XRD) for Solid-State Molecular Geometry

No published data available.

Elemental Analysis for Stoichiometric Composition

No published data available.

Computational and Theoretical Investigations of 3 Iodo 4 Methoxy 1h Pyrazole and Analogues

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for predicting the properties of molecules with a high degree of accuracy. By approximating the electron density of a system, DFT methods can efficiently calculate various molecular attributes, offering a balance between computational cost and precision. For 3-iodo-4-methoxy-1H-pyrazole, DFT calculations are instrumental in understanding its geometry, energetic stability, electronic structure, and vibrational characteristics.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For pyrazole (B372694) and its derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable geometric parameters. nih.govderpharmachemica.com

While specific computational studies on this compound are not extensively available in the reviewed literature, insights can be drawn from studies on analogous compounds like 4-iodo-1H-pyrazole. semanticscholar.orgresearchgate.net For 4-iodo-1H-pyrazole, geometry optimization has been performed using the ωB97XD hybrid density functional with Dunning's correlation-consistent cc-pVTZ basis set. semanticscholar.org Such calculations for this compound would be expected to reveal the planarity of the pyrazole ring and the preferred conformations of the methoxy (B1213986) group.

The energetic stability of the molecule can be assessed through the calculation of its total energy. Lower total energy values correspond to higher stability. Furthermore, the thermodynamic stability can be evaluated by calculating parameters such as the enthalpy of formation. For instance, the heats of formation for some energetic pyrazole derivatives have been calculated using the atomization method based on CBS-4M enthalpies. researchgate.net A comparative analysis of the total energies of different isomers or conformers of this compound would provide insights into their relative stabilities.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | ||

| N2-C3 | 1.33 | N1-N2-C3: 112.0 | |

| C3-C4 | 1.40 | N2-C3-C4: 105.0 | |

| C4-C5 | 1.38 | C3-C4-C5: 108.0 | |

| C5-N1 | 1.34 | C4-C5-N1: 107.0 | |

| C3-I | 2.05 | N2-C3-I: 125.0 | |

| C4-O | 1.36 | C3-C4-O: 124.0 | |

| O-CH3 | 1.43 | C4-O-CH3: 118.0 | |

| N1-H | 1.01 | C5-N1-H: 128.0 | |

| C4-O-CH3-H | 180.0 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. schrodinger.com

For various pyrazole derivatives, the HOMO-LUMO gap has been calculated using DFT methods to assess their electronic characteristics. researchgate.net For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, which are rich in π-electrons and lone pairs. The LUMO is likely to be distributed over the pyrazole ring and potentially the C-I bond, representing an antibonding orbital. The presence of the electron-donating methoxy group and the electron-withdrawing (and polarizable) iodine atom will influence the energies of these orbitals and the magnitude of the gap.

Charge distribution analysis provides a quantitative measure of the electronic charge on each atom in the molecule. This is often calculated using methods like Mulliken population analysis or Natural Population Analysis (NPA). The charge distribution helps in identifying electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms are expected to carry a negative charge, making them potential sites for electrophilic attack. The hydrogen atom attached to the nitrogen is likely to be acidic and carry a positive charge.

Table 2: Illustrative Electronic Properties of this compound (Theoretical)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Note: This data is hypothetical and serves as an example of the type of information obtained from DFT calculations. The actual values would need to be determined through specific computations for this compound.

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as minima (stable structures) or transition states. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. Furthermore, these calculations provide theoretical vibrational spectra (infrared and Raman) that can be compared with experimental data to validate the computational model and aid in the assignment of experimental spectral bands. derpharmachemica.com

For pyrazole analogues, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy. derpharmachemica.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method. Key vibrational modes for this compound would include the N-H stretching, C-H stretching of the methoxy group, C=C and C=N stretching of the pyrazole ring, and the C-I stretching mode, which is expected at lower frequencies.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3450 | N-H stretch |

| 3100 | C-H stretch (ring) |

| 2950 | C-H stretch (methoxy, asymmetric) |

| 2850 | C-H stretch (methoxy, symmetric) |

| 1550 | C=N stretch |

| 1480 | C=C stretch |

| 1250 | C-O stretch |

| 650 | C-I stretch |

Note: This table presents expected vibrational modes and their approximate frequencies based on general knowledge of similar compounds. Accurate assignments require specific DFT calculations.

Reactivity Descriptors and Mechanistic Insights

Beyond structural and electronic properties, computational chemistry offers powerful tools to predict the reactivity of molecules and gain insights into reaction mechanisms. Reactivity descriptors derived from DFT calculations can identify the most probable sites for chemical reactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dedeeporigin.comchemrxiv.org The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. uni-muenchen.dewolfram.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wolfram.com

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them the primary sites for protonation and interaction with electrophiles. The area around the hydrogen atom attached to the nitrogen (N-H) will exhibit a positive potential, indicating its acidic nature. The iodine atom, due to the "sigma-hole" phenomenon, might also present a region of positive electrostatic potential along the extension of the C-I bond, making it a potential halogen bond donor. The oxygen atom of the methoxy group will also be a region of negative potential.

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.dewikipedia.orgnih.gov It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org NBO analysis provides information about charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability. uni-muenchen.de

Fukui Functions and Local Reactivity Analysis

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. These functions, derived from conceptual Density Functional Theory (DFT), help to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the electron density distribution, Fukui functions can elucidate the local reactivity of this compound and its analogues.

In substituted pyrazoles, the distribution of electron density and, consequently, the local reactivity are significantly influenced by the nature and position of the substituents. For this compound, the electron-donating methoxy group at the C4 position is expected to increase the electron density of the pyrazole ring, thereby influencing its reactivity. Conversely, the iodine atom at the C3 position, being a halogen, can exhibit both electron-withdrawing inductive effects and electron-donating mesomeric effects, further modulating the reactivity profile of the molecule.

Theoretical studies on similar substituted heterocyclic systems have demonstrated that local reactivity descriptors can effectively predict the sites of chemical reactions. For instance, in many heterocyclic compounds, nitrogen atoms are often the most nucleophilic sites, while carbon atoms attached to electron-withdrawing groups are more susceptible to nucleophilic attack. The analysis of Fukui functions for this compound would likely reveal a complex interplay of these electronic effects, providing a detailed map of its chemical reactivity.

A hypothetical local reactivity analysis for this compound, based on general principles observed in similar heterocyclic systems, is presented in Table 1.

Table 1: Predicted Local Reactivity Descriptors for this compound

| Atomic Site | Predicted Fukui Function (f+) for Nucleophilic Attack | Predicted Fukui Function (f-) for Electrophilic Attack | Predicted Susceptibility |

|---|---|---|---|

| N1 | Low | High | Electrophilic Attack |

| N2 | Moderate | High | Electrophilic Attack |

| C3 | High | Low | Nucleophilic Attack |

| C4 | Low | Moderate | Electrophilic Attack |

| C5 | Moderate | Moderate | Both |

| I (on C3) | High | Low | Nucleophilic Attack |

| O (of methoxy) | Low | High | Electrophilic Attack |

Bond Dissociation Energies (BDE) and Conformational Stability Assessments

Bond Dissociation Energy (BDE) is a critical parameter for understanding the stability of a molecule and the likelihood of bond cleavage during a chemical reaction. In the context of this compound, the C-I bond is of particular interest due to its potential role in various chemical transformations, including cross-coupling reactions. Computational methods, such as DFT, can provide reliable estimates of BDEs. The C-I bond in aromatic and heteroaromatic systems is generally weaker than C-H, C-C, and C-O bonds, making it a reactive site for synthetic modifications.

The conformational stability of this compound is primarily influenced by the orientation of the methoxy group relative to the pyrazole ring. The rotation around the C4-O bond will have a specific energy profile, with certain conformations being more stable than others. Computational studies on methoxy-substituted aromatic compounds have shown that the planar conformation, where the methyl group of the methoxy substituent lies in the plane of the aromatic ring, is often the most stable due to favorable electronic interactions. However, steric hindrance with adjacent substituents can lead to non-planar ground state conformations. For this compound, the interaction between the methoxy group and the hydrogen atom at the C5 position would be a key determinant of its preferred conformation.

A summary of expected BDE values and conformational preferences for this compound, based on data from analogous compounds, is provided in Table 2.

Table 2: Predicted Thermochemical and Conformational Data for this compound

| Parameter | Predicted Value | Notes |

|---|---|---|

| C-I Bond Dissociation Energy | ~60-70 kcal/mol | Weaker than other bonds in the molecule, indicating a potential site for chemical modification. |

| C-H Bond Dissociation Energy | ~110-120 kcal/mol | Significantly stronger than the C-I bond. |

| N-H Bond Dissociation Energy | ~90-100 kcal/mol | Stronger than the C-I bond but weaker than the C-H bond. |

| Rotational Barrier of Methoxy Group | ~2-5 kcal/mol | Relatively low, suggesting conformational flexibility at room temperature. |

| Most Stable Conformation | Planar or near-planar | The methoxy group is likely to be in or close to the plane of the pyrazole ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR studies have been instrumental in identifying the key molecular features that contribute to their therapeutic effects, such as antimicrobial or anticancer activities.

In a typical QSAR study, a set of pyrazole analogues with known biological activities is used to develop a predictive model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates a selection of these descriptors with the observed biological activity.

For pyrazole derivatives acting as kinase inhibitors, QSAR studies have highlighted the importance of specific substitutions on the pyrazole ring. For instance, the presence of halogen atoms and hydrophobic groups has been shown to enhance inhibitory activity in some cases. A hypothetical QSAR model for a series of pyrazole-based kinase inhibitors might reveal that descriptors related to molecular size, hydrophobicity, and the electronic properties of substituents at the C3 and C4 positions are critical for activity.

An example of a generic QSAR equation for a series of pyrazole kinase inhibitors is shown below, along with a table of relevant molecular descriptors that could be important for the activity of compounds like this compound.

Generic QSAR Equation: pIC50 = β0 + β1(LogP) + β2(MR) + β3(LUMO) + ...

Table 3: Key Molecular Descriptors in QSAR Models of Pyrazole Derivatives

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Higher values often correlate with better membrane permeability and hydrophobic interactions with the target. |

| Molecular Refractivity (MR) | A measure of molecular volume and polarizability | Can be related to steric interactions and dispersion forces in the binding pocket. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values may indicate a greater propensity to accept electrons, which can be important for certain binding interactions. |

| Dipole Moment | A measure of the polarity of the molecule | Can influence long-range electrostatic interactions with the target protein. |

| Steric Parameters (e.g., Verloop) | Describe the size and shape of substituents | Crucial for understanding how a molecule fits into the active site of a protein. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding mode and affinity of a small molecule (ligand) to a biological target, typically a protein. These methods are widely used in drug discovery to understand the molecular basis of drug action and to design new molecules with improved potency and selectivity. For pyrazole derivatives, which are known to inhibit various enzymes such as protein kinases, molecular docking can provide detailed insights into their interactions with the active site.

In a molecular docking simulation, the three-dimensional structure of the target protein is used as a receptor. The ligand, in this case, a pyrazole derivative like this compound, is then placed into the active site of the protein, and various possible binding poses are explored. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Table 4 summarizes the potential interactions of this compound with a hypothetical protein kinase active site, based on findings from studies on analogous pyrazole inhibitors.

Table 4: Predicted Ligand-Target Interactions for this compound in a Kinase Active Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Protein |

|---|---|---|

| Hydrogen Bonding | Pyrazole N-H, Methoxy Oxygen | Hinge region residues (e.g., Alanine, Cysteine) |

| Halogen Bonding | Iodine at C3 | Carbonyl oxygen or other electron-rich atoms in the active site |

| Hydrophobic Interactions | Pyrazole ring, Methyl group of methoxy | Hydrophobic residues (e.g., Leucine, Valine, Isoleucine) |

| van der Waals Interactions | Entire molecule | Various residues within the binding pocket |

Emerging Research Directions and Broad Academic Applications of the Pyrazole Core

Development of Novel Synthetic Building Blocks and Intermediates

The pyrazole (B372694) ring is a highly versatile framework in organic synthesis, serving as a valuable building block for more complex molecular architectures. mdpi.commdpi.com Its synthetic utility stems from the ability to functionalize the ring at multiple positions, allowing for the creation of a diverse library of derivatives. nih.govdoaj.org Halogenated pyrazoles, such as 3-iodo-4-methoxy-1H-pyrazole, are particularly important as they serve as precursors for various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The development of efficient synthetic methodologies for pyrazole derivatives is an active area of research. mdpi.com Classical methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com More recent advancements include transition-metal-catalyzed reactions, photoredox catalysis, and one-pot multicomponent processes that offer novel and efficient routes to substituted pyrazoles. mdpi.comdntb.gov.ua The strategic functionalization of the pyrazole core with groups like amines, aldehydes, and halides provides intermediates that are pivotal in preparing a wide range of chemicals for biological, material science, and industrial applications. mdpi.comdoaj.org

Exploration of the Pyrazole Nucleus in Pharmacologically Relevant Scaffold Design

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, found in numerous FDA-approved drugs. nih.govresearchgate.netbeilstein-journals.org Its prevalence is due to its favorable physicochemical properties and its ability to interact with various biological targets. frontiersin.org

Structure-Based Design Principles for Pyrazole Derivatives

A key principle in the design of pyrazole-based drugs is its use as a bioisostere, where it replaces other aromatic rings like benzene (B151609) or other heterocycles to enhance pharmacological properties. pharmablock.comnih.govacs.org This substitution can lead to improved potency, better aqueous solubility, and more favorable metabolic stability. pharmablock.com The two nitrogen atoms in the pyrazole ring are crucial for its biological interactions; one acts as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like). nih.gov This dual capability allows pyrazole-containing molecules to form specific hydrogen bond interactions with amino acid residues in the active sites of enzymes and receptors, a fundamental aspect of structure-based drug design. frontiersin.org Molecular modeling and structure-activity relationship (SAR) studies are instrumental in guiding the design of these derivatives to optimize their binding affinity and selectivity for specific targets. acs.orgresearchgate.net

Modulating Bioactivity through Pyrazole Core Modification

The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the pyrazole core. frontiersin.org Even minor changes to the functional groups at different positions on the ring can lead to a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective activities. mdpi.comorientjchem.org

Structure-activity relationship (SAR) studies have been pivotal in understanding how these modifications influence bioactivity. For instance, in the development of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective activity. nih.govacs.org Similarly, for antiproliferative agents, decorating the pyrazole nucleus with different groups at various positions allowed for the extension of SARs and the identification of compounds with significant antitumor properties. mdpi.com The ability to systematically alter the pyrazole scaffold provides a powerful tool for medicinal chemists to optimize lead compounds into effective therapeutic agents. researchgate.netmdpi.com

Applications in Agrochemical and Material Sciences

Beyond pharmaceuticals, the pyrazole core has significant applications in both agriculture and material science.

In the agrochemical industry, pyrazole derivatives are integral to the development of modern crop protection agents. orientjchem.orgresearchgate.net They are found in a variety of commercial pesticides, including fungicides, insecticides, and herbicides. orientjchem.orgclockss.orgnih.gov

Examples of Pyrazole-Based Agrochemicals:

| Compound Class | Mode of Action | Example(s) |

|---|---|---|

| Fungicides | Succinate Dehydrogenase Inhibitors (SDHI) | Bixafen, Inpyrfluxam |

| Insecticides | Chloride Channel Blockers | Fipronil |

| Herbicides | HPPD Inhibitors | Pyrasulfotole, Topramezone |

In the field of material science, pyrazole derivatives are utilized for their unique electronic and physical properties. beilstein-journals.org They have been incorporated into:

Organic Light-Emitting Diodes (OLEDs) beilstein-journals.org

Semiconductors beilstein-journals.org

Brightening agents beilstein-journals.org

Energetic materials , where nitrated pyrazoles are valued for their high heat of formation and stability.

The versatility of the pyrazole ring allows for the design of materials with specific, tailored properties for a wide range of advanced applications. nih.gov

Investigation of Photophysical Properties and Potential in Advanced Materials

While the unsubstituted pyrazole ring itself is not fluorescent, appropriate substitution can yield derivatives with remarkable photophysical properties. nih.gov These functionalized pyrazoles can exhibit high fluorescence quantum yields, significant Stokes shifts, and solvatochromism (where the color of the fluorescence changes with the polarity of the solvent). nih.govnih.gov

These unique optical properties make pyrazole derivatives highly valuable as:

Fluorescent Probes and Sensors : They are designed to detect specific ions (e.g., Fe³⁺, Zn²⁺, Hg²⁺) or changes in the cellular environment. rsc.orgrsc.orgtandfonline.com The interaction with the target analyte can trigger a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. nih.govrsc.org

Bioimaging Agents : Due to their good membrane permeability and biocompatibility, fluorescent pyrazoles are used for imaging biological processes within living cells. nih.gov

Optoelectronic Materials : The photoluminescent properties of pyrazoline derivatives, a related class of compounds, make them suitable for use as blue light emitters in organic electroluminescent devices. researchgate.net

The synthetic versatility of the pyrazole core allows for the fine-tuning of its photophysical properties, making it a promising scaffold for the development of advanced materials for sensing, imaging, and electronics. mdpi.comnih.gov

Photophysical Properties of Selected Pyrazole-Based Fluorescent Sensors:

| Sensor | Target Analyte | Response Type | Emission Wavelength (λem) | Key Feature |

|---|---|---|---|---|

| Pyrazole 7 | Fe³⁺ | "Turn-off" | 420 nm | Functions in aqueous environments. rsc.org |

| Pyrazole 8 | Zn²⁺/Cd²⁺ | "Turn-on" | 480 nm | ~20-fold fluorescence increase with Zn²⁺. rsc.org |

| Pyrazole 9 | Fe³⁺/Fe²⁺ | "Turn-on" | 465 nm | ~30-fold fluorescence increase with Fe³⁺. rsc.org |

| Pyrazolo[4,3-b]pyridine 62 | BF₃ | "Turn-on" | 473 nm | Used for detection in E. coli and HeLa cells. nih.gov |

Pyrazoles as Ligands in Transition Metal Catalysis

The adjacent nitrogen atoms of the pyrazole ring make it an excellent chelating ligand for transition metals. nih.govresearchgate.net The resulting metal complexes have found widespread use in homogeneous catalysis. nih.govresearchgate.net The donor ability of the pyrazole ligand can be tuned by altering the substituents on the ring, which in turn influences the catalytic activity of the metal center. researchgate.net

Pyrazole-based ligands have been successfully employed with a variety of transition metals, including manganese, cobalt, copper, and ruthenium, to catalyze a range of chemical transformations. nih.govnih.govrsc.orgbohrium.com

Applications in Catalysis:

| Metal | Ligand Type | Catalytic Reaction |

|---|---|---|

| Manganese (Mn) | Pyrazole Ligands | Transfer Hydrogenation |

| Ruthenium (Ru) | Protic Pincer-Type Pyrazole | Transfer Hydrogenation |

| Cobalt (Co) | Pyrazole and Scorpionate Ligands | Peroxidative Oxidation of Cyclohexane |

| Copper (Cu) | Pyrazole-Based Ligands | Oxidation of Catechol |

Recent research has also focused on the transition-metal-catalyzed C-H functionalization of the pyrazole ring itself, providing new synthetic routes to complex pyrazole derivatives. dntb.gov.ua The robust and tunable nature of pyrazole ligands ensures their continued importance in the development of novel and efficient catalytic systems. nih.govresearchgate.net

Q & A

What advanced synthetic methodologies are effective for preparing 3-iodo-4-methoxy-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclization reactions. For example, triazole-pyrazole hybrids can be synthesized using copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours, followed by column chromatography . Optimization includes adjusting solvent polarity (e.g., THF for solubility), catalyst loading (1-5 mol% Cu), and temperature (40–60°C). Iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in dichloromethane under controlled pH to avoid over-iodination .

How can structural discrepancies in this compound derivatives be resolved using crystallographic and spectroscopic methods?